N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a thiazole ring, a benzoyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves the cyclization of precursor compounds. One common method involves the reaction of N-benzoylthiocarbamoyl derivatives with phenacyl bromide, leading to the formation of the thiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and phenylsulfonyl group can be oxidized under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring and benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzoyl-4-phenylthiazol-2-yl)-N,N′-bisbenzyl]ethane-1,2-diamines: Similar structure but with additional benzyl groups.
N-benzoylthiocarbamoyl derivatives: Precursors in the synthesis of the target compound.
Uniqueness
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide is unique due to its combination of a thiazole ring, benzoyl group, and phenylsulfonyl group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S2/c28-21(16-17-33(30,31)20-14-8-3-9-15-20)26-25-27-22(18-10-4-1-5-11-18)24(32-25)23(29)19-12-6-2-7-13-19/h1-15H,16-17H2,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJXTXUQGDFKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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